Allopurinol

説明

Inception of Research Programs Leading to Allopurinol's Discovery

The journey to the discovery of this compound began within the broader context of a targeted research program initiated at Burroughs Wellcome (now GlaxoSmithKline) in the early 1940s. pharmaceutical-journal.com This program, spearheaded by George Hitchings, was a departure from the traditional trial-and-error method of drug discovery. sciencehistory.org Hitchings advocated for a more "rational" approach, which involved designing molecules with specific structures to interfere with cellular metabolism. sciencehistory.orgacs.org The central idea was to exploit the differences in nucleic acid metabolism between normal human cells, cancer cells, and various pathogens to selectively inhibit the growth of the latter. sciencehistory.orgnobelprize.org

In 1942, Hitchings joined the Wellcome Research Laboratories, then located in Tuckahoe, New York. sciencehistory.orgasu.edu Two years later, he hired Gertrude Elion, marking the beginning of a lifelong scientific collaboration that would prove immensely fruitful. sciencehistory.org Their research was fundamentally based on the premise that if a cell, whether cancerous or microbial, required specific purines for DNA synthesis, then introducing a structural analog—an antimetabolite—could block this process by being taken up by the metabolic enzymes instead of the natural purines. sciencehistory.org This strategic focus on interfering with the synthesis of nucleic acids, the building blocks of genetic material, laid the groundwork for the development of a new class of therapeutic agents. sciencehistory.orgresearchopenworld.com

Pioneering Contributions to Purine Antimetabolite Development

George Hitchings and Gertrude Elion's work was at the forefront of purine antimetabolite research. sciencehistory.orgacs.org They systematically synthesized and tested numerous purine analogs, meticulously studying their effects on the growth of microorganisms and tumor cells. nasonline.org Their "rational drug design" approach was revolutionary, focusing on creating compounds that could act as antagonists to nucleic acid derivatives. sciencehistory.orgacs.org

Key breakthroughs from their laboratory in the 1950s included the synthesis of diaminopurine and thioguanine, which demonstrated efficacy against leukemia. sciencehistory.org In 1951, Elion synthesized 6-mercaptopurine (6-MP), a purine analog that proved to be a significant advancement in treating childhood leukemia. sciencehistory.orgasu.edu The development of 6-MP was a direct result of their systematic investigation into purine metabolism. nasonline.org

The discovery of this compound was a direct extension of their research on 6-MP. wikipedia.org While studying the metabolism of 6-MP, Elion and Hitchings found that it was oxidized by the enzyme xanthine oxidase. pharmaceutical-journal.com This led them to hypothesize that an inhibitor of xanthine oxidase could potentiate the effects of 6-MP in cancer treatment by preventing its breakdown. wikipedia.orgnewdrugapprovals.org this compound, a hypoxanthine analogue, was synthesized and reported in 1956 by Roland K. Robins, who was also searching for antineoplastic agents. wikipedia.orgnewdrugapprovals.org The team at Wellcome tested this compound for this purpose. wikipedia.org

While the initial goal of enhancing 6-MP's anticancer activity was not substantially realized, the researchers astutely recognized another potential application for a xanthine oxidase inhibitor. pharmaceutical-journal.comwikipedia.org Since xanthine oxidase is the enzyme responsible for converting hypoxanthine and xanthine into uric acid, they pivoted their research to investigate this compound's potential in treating gout, a condition characterized by the painful buildup of uric acid. pharmaceutical-journal.comsciencehistory.org This shift in focus led to the development of this compound as a landmark treatment for hyperuricemia and gout. pharmaceutical-journal.combiotech-asia.org For their groundbreaking work on "important principles for drug treatment," which included the development of this compound, Hitchings and Elion, along with Sir James W. Black, were awarded the Nobel Prize in Physiology or Medicine in 1988. nobelprize.org

Evolution of this compound's Academic Research Trajectory

Following its establishment as a primary treatment for gout in the mid-1960s, the academic research trajectory of this compound has continued to evolve. pharmaceutical-journal.comwikipedia.org Initial concerns regarding long-term treatment, such as the potential for xanthine stone formation, were largely allayed by further studies which showed this to be a rare occurrence in humans due to differences in purine metabolism compared to animal models. pharmaceutical-journal.com

The foundational understanding of this compound's mechanism of action as a xanthine oxidase inhibitor has opened avenues for investigating its utility in other clinical contexts. drugbank.comcapes.gov.br Research has explored its effects on conditions associated with oxidative stress, as xanthine oxidase is a source of reactive oxygen species. capes.gov.brnih.gov Studies have investigated the potential role of this compound in cardiovascular conditions, with some findings suggesting it may improve endothelial function. nih.govoup.com However, the data on its cardiovascular benefits have been inconsistent, and its use in this area remains a subject of ongoing research and debate. wikipedia.orgbmj.com

More recently, research has delved into pharmacogenomics related to this compound, particularly the association between the HLA-B*58:01 allele and the risk of severe cutaneous adverse reactions, leading to recommendations for genetic screening in certain populations. wikipedia.orgnewdrugapprovals.org The compound has also been studied for its potential in other areas, such as in combination therapy for inflammatory bowel disease and for its analgesic effects, though results have been mixed. nih.gov Furthermore, derivatives of this compound have been synthesized and evaluated for potential anticancer activities, bringing the research full circle to its original intended purpose. nih.gov

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings | References |

| Discovery and Initial Purpose | Synthesized as a potential antineoplastic agent to enhance the effects of 6-mercaptopurine. | wikipedia.orgnewdrugapprovals.org |

| Mechanism of Action | Inhibits xanthine oxidase, the enzyme that produces uric acid. | pharmaceutical-journal.comdrugbank.com |

| Primary Therapeutic Use | Became a cornerstone treatment for gout and hyperuricemia. | pharmaceutical-journal.comsciencehistory.orgbiotech-asia.org |

| Cardiovascular Research | Investigated for improving endothelial function and reducing cardiovascular risk, with inconsistent results. | wikipedia.orgnih.govbmj.com |

| Pharmacogenomics | Association of HLA-B*58:01 allele with severe skin reactions identified. | wikipedia.orgnewdrugapprovals.org |

| New Therapeutic Avenues | Explored for use in inflammatory bowel disease and as an analgesic, with varying outcomes. | nih.gov |

| Anticancer Research Revival | Synthesis of this compound derivatives to explore potential anticancer properties. | nih.gov |

Chemical Compounds and PubChem CIDs

特性

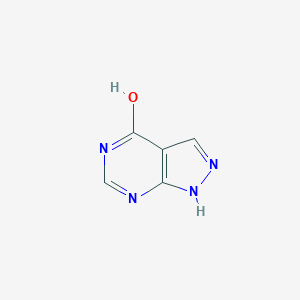

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preclinical Research Models and Methodologies

In Vitro Cellular and Biochemical Models

In vitro models provide a controlled environment to investigate the direct effects of allopurinol and its active metabolite, oxypurinol, at the molecular and cellular levels. These systems are crucial for mechanistic discovery and for screening potential therapeutic effects.

Biochemical assays are central to confirming this compound's primary mechanism. These cell-free systems typically involve the inhibition of purified xanthine oxidase. The assay measures the enzyme's activity in converting substrates like hypoxanthine and xanthine into uric acid, and this compound's ability to block this conversion is quantified. escholarship.org Kinetic and structural analyses within these systems have demonstrated that this compound acts as a substrate for xanthine oxidoreductase, leading to the production of oxypurinol, which then becomes a potent, tightly-binding inhibitor of the enzyme. escholarship.org

Cellular models are employed to explore the broader biological consequences of xanthine oxidase inhibition and other potential off-target effects of this compound. Human Umbilical Vein Endothelial Cells (HUVEC) and Human Foreskin Fibroblasts (HFF) have been used to study this compound's impact on hypoxia-inducible factor (HIF-1α) accumulation and angiogenesis. e-century.us In these models, this compound has been shown to reduce HIF-1α protein levels and inhibit pro-angiogenic traits in endothelial cells. e-century.us Other cellular systems include cultured hepatocytes to assess effects on uric acid production and purine metabolism. researchgate.net Furthermore, cancer cell lines are utilized to investigate this compound's potential to suppress tumor growth pathways.

Additional in vitro studies have used various cell types to explore this compound's antioxidant properties. For instance, its ability to mitigate lipid peroxidation has been studied in models using linoleic acid. mdpi.com Lymphocyte transformation tests have also been employed to investigate cellular responses in the context of hypersensitivity, providing a model to decipher the relationship between this compound metabolism and drug-specific T-cell stimulation.

Interactive Table 1: Selected In Vitro Research Models for this compound Click on the headers to sort the data.

| Model Type | Cell/System Used | Key Area of Investigation | Selected Findings |

| Biochemical Assay | Purified Xanthine Oxidoreductase | Enzyme Inhibition Kinetics | This compound is metabolized to oxypurinol, a strong inhibitor of the enzyme. escholarship.org |

| Cellular Model | Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenesis, Hypoxia | Reduced accumulation of HIF-1α protein and inhibited angiogenic traits. e-century.us |

| Cellular Model | Human Foreskin Fibroblasts (HFF) | Hypoxia Response | Inhibited HIF-1α protein accumulation under hypoxic conditions. e-century.us |

| Cellular Model | Cultured Hepatocytes (e.g., AML12) | Purine Metabolism | Reduced uric acid production in a dose-dependent manner. researchgate.netfrontiersin.org |

| Biochemical Model | Linoleic Acid Peroxidation Assay | Antioxidant Activity | Delayed the process of lipid peroxidation. mdpi.com |

| Cellular Model | Lymphocytes from patients | Hypersensitivity Mechanisms | Used to generate this compound/oxypurinol-specific T-cell lines to study immune response. |

In Vivo Animal Models for Mechanistic Elucidation

Animal models are indispensable for understanding how this compound's biochemical effects translate into physiological outcomes within a complex, integrated biological system. Rodent models, particularly in mice and rats, are the most common.

Hyperuricemia models are frequently established in rats and mice to study this compound's primary urate-lowering effect and its consequences. These models are often induced by administering purine precursors like adenine or uricase inhibitors such as potassium oxonate, which raises serum uric acid levels. e-century.usfrontiersin.org Genetically modified models, such as uricase-deficient (Uox-/-) rats, provide a system where serum uric acid levels are constitutively high, more closely mimicking human physiology. plos.org In these models, this compound administration effectively reduces serum and liver xanthine oxidase activity and lowers uric acid levels, often serving as a positive control to validate the model or test new compounds. e-century.usmdpi.commdpi.com

Beyond hyperuricemia, animal models are used to explore this compound's therapeutic potential in other diseases. In a mouse model of post-ischemic cardiomyopathy, this compound treatment was shown to suppress cardiac xanthine oxidase activity, prevent oxidative protein modifications, and improve cardiac contractility and survival. ahajournals.org Similarly, in a rat model of metabolic syndrome induced by a high-fructose diet, this compound treatment significantly reduced body weight, blood pressure, and improved glycemic control and endothelial integrity. karger.com Other models have included rats with intervertebral disk injuries, where this compound-loaded hydrogels promoted tissue regeneration by modulating oxidative stress and inflammation. karger.com The chicken, which naturally lacks uricase and has high uric acid levels, has also been proposed as a suitable model for studying hyperuricemia and gout. mdpi.comwvu.edu

Interactive Table 2: Selected In Vivo Research Models for this compound Click on the headers to sort the data.

| Animal Model | Species | Condition Studied | Mechanistic Insights from this compound Treatment |

| Potassium Oxonate-Induced Hyperuricemia | Mouse/Rat | Hyperuricemia, Gout | Reduces serum uric acid by inhibiting liver xanthine oxidase activity. e-century.usfrontiersin.org |

| Uricase-Deficient (Uox-/-) Model | Rat | Hyperuricemia | Lowers elevated serum uric acid levels, demonstrating sensitivity to xanthine oxidase inhibition. plos.org |

| Myocardial Infarction Model | Mouse | Post-ischemic Cardiomyopathy | Suppresses cardiac xanthine oxidase, reduces oxidative damage, and improves cardiac function. ahajournals.org |

| High-Fructose Diet Model | Rat | Metabolic Syndrome | Ameliorates features of metabolic syndrome, including improved endothelial function and lipid profiles. karger.com |

| Chronic Hyperammonemia Model | Rat | Hepatic Encephalopathy | Investigates the role of xanthine oxidase-mediated free radical damage in liver and spleen tissues. smj.org.sa |

| High-Protein Diet Model | Chicken | Hyperuricemia, Gout | Decreases serum urate by inhibiting liver xanthine oxidase activity. mdpi.com |

Experimental Designs for Investigating this compound's Biological Impact

The design of preclinical studies is critical for generating robust and interpretable data on this compound's effects. A common approach is the randomized, controlled trial design, even in animal studies, where subjects are allocated to different treatment groups, including a placebo or vehicle control. ahajournals.orgahajournals.org

Dose-response studies are frequently implemented to understand the relationship between the amount of this compound administered and the magnitude of the biological effect. This design was used to demonstrate that higher doses of this compound led to greater improvements in endothelial function in heart failure patients, an effect attributed to reducing vascular oxidative stress rather than simply lowering urate levels. ahajournals.org

Comparative experimental designs are also widely used. These studies assess the effects of this compound relative to other compounds. For example, this compound's impact on endothelial function was compared to that of the uricosuric agent probenecid to disentangle the effects of xanthine oxidase inhibition from those of urate lowering itself. ahajournals.org In other studies, this compound is compared with newer xanthine oxidase inhibitors, like febuxostat, to evaluate relative efficacy and effects on various biomarkers. karger.com

The methodological toolkit for assessing outcomes is diverse. It includes biochemical measurements of serum and tissue biomarkers like uric acid, creatinine, and markers of oxidative stress (e.g., malondialdehyde). frontiersin.orgkarger.comalliedacademies.org Molecular biology techniques such as Western blotting are used to quantify protein levels (e.g., HIF-1α), and quantitative PCR is used to measure gene expression. karger.com Histopathological analysis of tissues, like the kidney and liver, is crucial for observing structural changes and cellular infiltration in response to treatment. e-century.us Functional assessments, such as plethysmography to measure blood flow and endothelial function, provide key physiological data. ahajournals.org

Structural Activity Relationship Sar and Analogue Development

Allopurinol as a Hypoxanthine Analog

This compound's efficacy is fundamentally rooted in its structural resemblance to the natural purine base, hypoxanthine. drugbank.comwikipedia.orghres.ca It is a structural isomer of hypoxanthine, a feature that allows it to act as a substrate and inhibitor of the enzyme xanthine oxidase. wikipedia.orgpatsnap.com This enzyme is pivotal in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid. nih.govescholarship.org

The structural analogy is precise: this compound is a pyrazolopyrimidine, while hypoxanthine is a purine. nih.gov This subtle yet critical difference in the ring structure, specifically the arrangement of nitrogen atoms, is what ultimately allows this compound to disrupt the normal enzymatic process. wikipedia.orgnih.gov While it can bind to the active site of xanthine oxidase due to its hypoxanthine-like shape, its altered structure leads to a different metabolic fate that results in enzyme inhibition. patsnap.comchemicalbook.com

Table 1: Structural Comparison of this compound and Hypoxanthine

| Feature | This compound | Hypoxanthine |

| Core Structure | Pyrazolopyrimidine nih.gov | Purine nih.gov |

| Chemical Formula | C₅H₄N₄O wikipedia.org | C₅H₄N₄O bmrb.io |

| IUPAC Name | 1H-Pyrazolo[3,4-d]pyrimidin-4(2H)-one wikipedia.org | 3,7-dihydropurin-6-one bmrb.io |

| PubChem CID | 135401907 wikipedia.orgnih.gov | 790 wikidata.orgfishersci.ca |

Structure-Function Analysis of Xanthine Oxidoreductase Inhibition

The inhibitory action of this compound on xanthine oxidoreductase (XOR) is a complex, multi-step process. Initially, this compound acts as a competitive inhibitor, binding to the molybdenum active site of the enzyme. patsnap.comchemicalbook.com However, the true inhibitory power lies with its primary metabolite, oxypurinol (also known as alloxanthine). drugbank.comhres.cawikipedia.org

Xanthine oxidase metabolizes this compound into oxypurinol. hres.canih.gov This newly formed molecule then binds very tightly to the reduced molybdenum (Mo(IV)) center within the enzyme's active site. nih.gov This strong interaction forms a stable complex that effectively locks the enzyme in an inactive state, preventing it from processing its natural substrates, hypoxanthine and xanthine. nih.govescholarship.org This mechanism-based inhibition is highly effective at reducing the production of uric acid. drugbank.compatsnap.com

Molecular docking and dynamics simulations have provided deeper insights into these interactions. Studies have shown that specific amino acid residues within the active site of xanthine oxidase, such as Arg880 and Thr1010, play a crucial role in binding inhibitors like this compound. nih.gov The binding of this compound can induce conformational changes in the enzyme, further contributing to its inhibition. nih.gov For instance, the binding of this compound has been observed to cause the protein structure to swell. nih.gov The interaction between this compound and xanthine oxidase is strong, with a calculated average binding energy of -79.91 ± 1.04 kJ/mol. nih.gov

Development and Characterization of this compound Derivatives and Analogs

The clinical success of this compound has spurred the development of various derivatives and analogs with the aim of improving efficacy, altering pharmacological properties, or exploring new therapeutic applications. mdpi.comconicet.gov.ar These modifications often target specific functional groups on the this compound scaffold. conicet.gov.ar

One area of focus has been the creation of prodrugs to enhance bioavailability. conicet.gov.ar For instance, N1-acyl this compound derivatives have been synthesized and studied for their physicochemical properties. conicet.gov.ar Other research has explored substitutions at different positions of the pyrazolopyrimidine ring to generate compounds with novel activities. researchgate.net Some of these derivatives have been investigated for their potential as anticancer agents, with research indicating that substitutions at both the C-4 and N-1 positions are important for cytotoxic activity against cancer cells. researchgate.net Interestingly, some of these newer analogs exhibit potent anticancer effects with reduced inhibition of xanthine oxidase, suggesting a different mechanism of action. researchgate.net

The development of non-purine analogs that inhibit xanthine oxidase has also been a significant area of research, leading to the approval of drugs like febuxostat and topiroxostat. mdpi.comnih.gov These compounds offer an alternative for patients who may not tolerate this compound. mdpi.com

Table 2: Examples of this compound Analogs and Related Xanthine Oxidase Inhibitors

| Compound | Class | Mechanism | PubChem CID |

| Oxypurinol | Purine Analog wikipedia.org | Active metabolite of this compound, potent XOR inhibitor nih.govwikipedia.org | 4644 wikipedia.org |

| Febuxostat | Non-Purine Analog jrespharm.com | Selective xanthine oxidase inhibitor jrespharm.com | 134018 |

| Topiroxostat | Non-Purine Analog nih.gov | Selective xanthine oxidase inhibitor nih.govwikipedia.org | 5288320 wikipedia.orgnewdrugapprovals.org |

Chromatographic Methodologies

Chromatographic techniques are fundamental in separating this compound from other compounds present in a sample, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. nih.gov Various HPLC methods have been developed and validated for its determination in pharmaceutical dosage forms and biological fluids like plasma and urine. nih.govrjptonline.org These methods often employ reversed-phase columns, such as C18, and a mobile phase typically consisting of a buffer and an organic modifier like methanol or acetonitrile. nih.govijpsonline.comneliti.com

Detection is commonly achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance, frequently cited as 250 nm or 254 nm. nih.govijpsonline.com The United States Pharmacopeia (USP) outlines an HPLC method for this compound analysis using a reversed-phase column and a mobile phase of 0.05 M monobasic ammonium phosphate, with detection at 254 nm. nih.gov The British Pharmacopoeia (BP) and Indian Pharmacopoeia (IP) also specify HPLC procedures with UV-visible spectrophotometric detection at 250 nm. nih.gov

Research has demonstrated the development of specific HPLC methods for the simultaneous analysis of this compound and its primary active metabolite, oxypurinol, as well as other drugs like lesinurad. nih.gov Method validation according to International Council for Harmonisation (ICH) guidelines ensures parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established. rjptonline.orgijpsonline.com For instance, one study reported a linearity range of 2.5-15 μg/ml for this compound, with an LOD of 1.36 μg/ml and an LOQ of 4.09 μg/ml. ijpsonline.com Another method for analyzing this compound in mouse serum and kidney homogenates reported LODs of 63 ng/ml and 241 ng/ml, respectively. rjptonline.org

Interactive Table: HPLC Method Parameters for this compound Analysis

| Parameter | Dastiagiriamma et al. nih.gov | Khader et al. nih.gov | Alghamdi et al. ijpsonline.com | Prasad et al. neliti.com |

| Column | Zorbax C18 | Inertsil ODS | C18 rapid resolution (4.6x100 mm, 3.5 µm) | Kromasil 100-5, C18 (250x4.6mm) |

| Mobile Phase | Methanol: Phosphate buffer | 0.1% Trifluoroacetic acid and Methanol | Acetonitrile: Buffer (50:50 v/v) | Potassium dihydrogen orthophosphate and Methanol |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1 ml/min | 1 ml/min |

| Detection (UV) | 255 nm | 255 nm | 254 nm | 220 nm |

| Retention Time | Not Specified | Not Specified | < 3.0 min | 5.6 min |

| Linearity Range | Not Specified | Not Specified | 2.5-15 μg/ml | Not Specified |

| LOD | 0.07 μg/mL | Not Specified | 1.36 μg/ml | Not Specified |

| LOQ | 0.2 μg/mL | Not Specified | 4.09 μg/ml | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which necessitates higher operating pressures.

In this compound research, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification in complex biological matrices like rat plasma. plos.orgplos.org One such method utilized a hydrophilic interaction liquid chromatography (HILIC) column for the simultaneous determination of this compound, oxypurinol, and lesinurad. plos.orgplos.org This UPHLIC-MS/MS method employed a mobile phase of acetonitrile, water, and formic acid (95:5:0.1, v/v/v) with a short chromatographic run time of 3 minutes per sample. plos.org The assay demonstrated linearity over specific concentration ranges for this compound (22–8000 ng/mL), oxypurinol, and lesinurad. plos.org Another UPLC-MS/MS method was developed for the simultaneous determination of this compound, probenecid, and benzbromarone in dietary supplements, achieving a limit of detection of 5 μg/kg for this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in this compound research, particularly for identifying and quantifying trace-level impurities or for metabolomic studies. researchgate.netnih.gov For analysis by GC, volatile derivatives of the analytes are typically required. In one study, GC-MS was used to investigate the metabolic profile of rat blood plasma after this compound administration and exercise. nih.gov The samples underwent a two-step derivatization process (methoxymation and silylation) before analysis, which allowed for the quantification of 86 metabolites. nih.gov

A highly sensitive headspace GC-MS (HS-GC-MS) method has been developed for the determination of the carcinogenic impurity N-nitrosomorpholine (NMOR) in this compound drug substances. researchgate.net This method, validated according to ICH guidelines, achieved a very low limit of detection (0.002 ppm) and limit of quantitation (0.006 ppm). researchgate.net GC-MS has also been used for the simultaneous assay of this compound, its metabolite oxypurinol, and other related compounds like hypoxanthine and xanthine in biological samples. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are invaluable for the quantification and structural elucidation of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and widely accessible method for the quantitative analysis of this compound in pharmaceutical preparations. nih.govonlinescientificresearch.comusm.my The method is based on the principle that this compound absorbs ultraviolet light at a specific wavelength. The maximum absorbance (λmax) for this compound is consistently reported to be around 250 nm in various solvents, including distilled water and as specified in pharmacopeias. nih.govonlinescientificresearch.com

Beer's law, which states that absorbance is directly proportional to the concentration of the analyte, is typically obeyed over a specific concentration range. For example, one method demonstrated linearity in the range of 1-20 μg/ml. onlinescientificresearch.com Another study reported a linearity of 4-20 µg/ml with an optimal absorbance wavelength of 251 nm. benthamdirect.com Spectrophotometric methods can also be based on colorimetric reactions. One such method involves the reaction of this compound with catechol and Fe(II) to form a blue-colored complex that is measured at 580 nm. nih.govusm.my Another method describes an oxidative coupling reaction with 2-nitrophenol in the presence of N-bromosuccinimide, resulting in a yellow product with maximum absorption at 420 nm. pjmhsonline.com

Mass Spectrometry (LC-MS, LC-MS/MS, UPLC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography, is a highly sensitive and specific technique for the analysis of this compound and its metabolites. nih.govnih.gov This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are frequently employed for pharmacokinetic studies and the determination of low concentrations of this compound and oxypurinol in biological fluids like human plasma. nih.govnih.gov In LC-MS/MS, a specific precursor ion for the analyte is selected and fragmented to produce characteristic product ions, which are then monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity. nih.gov

For this compound, the MRM transition often monitored is m/z 137.0 → 109.9 in positive ionization mode. nih.govresearchgate.net For its metabolite, oxypurinol, the transition is m/z 153.1 → 136.0. nih.govresearchgate.net Methods using LC-MS/MS have been developed for the simultaneous quantification of this compound and oxypurinol, often using a deuterated internal standard like this compound-d2 for improved accuracy. nih.gov These methods are characterized by their high sensitivity, with some achieving lower limits of quantification of 0.01 μg mL−1 for both this compound and oxypurinol in human plasma. nih.gov

UPLC-MS/MS: As mentioned previously, the combination of Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) provides even greater analytical performance. It has been used for the simultaneous determination of this compound, oxypurinol, and other compounds in rat plasma and dietary supplements. plos.orgplos.orgresearchgate.net The technique's high sensitivity and short run times make it ideal for high-throughput analysis. plos.org In one UPLC-MS/MS method, the precursor to product ion transitions monitored were m/z 134.94 > 64.07 for this compound and m/z 150.89 > 41.91 for oxypurinol in negative electrospray ionization mode. plos.orgplos.org This method was successfully applied to a pharmacokinetic study in rats. plos.orgplos.org

Interactive Table: Mass Spectrometry Transitions for this compound and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| This compound | Positive | 137.0 | 109.9 | nih.govresearchgate.net |

| Oxypurinol | Positive | 153.1 | 136.0 | nih.govresearchgate.net |

| This compound-d2 (IS) | Positive | 139.0 | 111.9 | nih.gov |

| This compound | Negative | 134.94 | 64.07 | plos.orgplos.org |

| Oxypurinol | Negative | 150.89 | 41.91 | plos.orgplos.org |

| Lesinurad | Negative | 401.90 | 176.79 | plos.orgplos.org |

Advanced Analytical Techniques for this compound Research

Emerging Research Areas and Future Directions

Novel Biochemical Pathways Under Allopurinol's Influence

While this compound's primary function is the inhibition of xanthine oxidase, which blocks the conversion of hypoxanthine and xanthine to uric acid, emerging research indicates its influence extends to other metabolic pathways. patsnap.comwikipedia.org

One significant area of investigation is this compound's effect on purine and pyrimidine metabolism beyond its primary target. Studies have shown that this compound and its metabolites can inhibit other enzymes involved in these pathways, such as purine nucleoside phosphorylase (PNP) and orotidine-5'-monophosphate decarboxylase (OMPDC). ebmconsult.com Inhibition of OMPDC is crucial for the synthesis of pyrimidines necessary for RNA and DNA production. ebmconsult.com This interaction with fundamental cellular processes suggests that this compound's therapeutic and adverse effects may be more complex than previously understood.

Furthermore, research has identified a novel pathway of this compound-mediated thiopurine-S-methyltransferase (TPMT) inhibition. nih.govbmj.com This occurs through the production of thioxanthine, which acts as a direct inhibitor of TPMT. nih.gov This finding is particularly relevant for patients receiving combination therapy with azathioprine or mercaptopurine, as it explains the observed reduction in methylated metabolites. nih.govbmj.com

Recent studies have also explored this compound's impact on energy metabolism. In vitro experiments using intestinal epithelial cells have shown that this compound can impede ATP production and influence the creatine kinase circuit, which is vital for energy distribution. nih.gov Specifically, high concentrations of this compound were found to decrease intracellular ATP levels while increasing phosphocreatine. nih.govmdpi.com In the context of heart failure, it is proposed that by inhibiting xanthine oxidase, this compound reduces the formation of reactive oxygen species (ROS), which in turn enhances the activity of cytosolic creatine kinase, leading to increased synthesis of cytosolic ATP. jacc.org

Elucidation of Undiscovered Mechanisms of Action of this compound and Oxypurinol

The primary mechanism of this compound involves its metabolism to the active metabolite, oxypurinol, which then inhibits xanthine oxidase. drugbank.comnih.gov this compound, a structural analog of hypoxanthine, and its metabolite oxypurinol, an analog of xanthine, both act as inhibitors of this enzyme. wikipedia.orgdrugbank.com Oxypurinol binds tightly to the reduced form of xanthine oxidase, leading to a "suicide inhibition" of the enzyme. ebmconsult.comnih.gov However, research is ongoing to uncover additional mechanisms that may contribute to their therapeutic effects.

One area of active investigation is the potential for this compound and oxypurinol to act as free radical scavengers and antioxidants, independent of their xanthine oxidase inhibition. researchgate.net This activity is dose-dependent, with higher concentrations exhibiting greater antioxidant effects. researchgate.net This suggests that in certain inflammatory conditions, the beneficial effects of high-dose this compound may be attributable to its ability to directly neutralize reactive oxygen species. researchgate.net

Recent research has also highlighted differences in the inhibitory mechanisms of this compound and oxypurinol. nih.gov While this compound is a potent suicide inhibitor, oxypurinol alone is a weaker inhibitor and requires the presence of substrates like hypoxanthine or xanthine to form a tight-binding complex with the reduced enzyme. escholarship.org This distinction may have clinical implications and is an area of ongoing study. Additionally, oxypurinol has been shown to weakly inhibit purine nucleoside phosphorylase through allosteric mechanisms, which could have potential adverse effects. nih.gov

Advanced Pharmacogenomic Investigations Beyond Known Alleles

The field of pharmacogenomics, which studies how genetic variations influence drug response, is a critical area of emerging research for this compound. mdpi.commayo.edu A significant focus has been on the HLA-B*58:01 allele, which is strongly associated with an increased risk of severe cutaneous adverse reactions (SCAR) to this compound. mdpi.commdpi.comrcpa.edu.au This has led to recommendations for genetic screening in high-risk populations, such as certain Asian and African American subgroups. mdpi.comnih.gov

However, current research is moving beyond this single allele to identify other genetic determinants that may predict clinical response and adverse effects. Genome-wide association studies (GWAS) are being employed to discover novel single-nucleotide polymorphisms (SNPs) associated with this compound's metabolism, efficacy, and safety. mdpi.com

Emerging evidence suggests that genes encoding drug-metabolizing enzymes and transporters may play a role in this compound's pharmacokinetics and pharmacodynamics. For instance, genes like AOX, which is involved in the conversion of this compound to oxypurinol, and ABCG2 (also known as BCRP), an efflux transporter for both this compound and oxypurinol, are being investigated as potential modulators of drug response. mdpi.com While some studies have explored the impact of known variants in these genes, consistent and definitive associations have yet to be established, indicating a need for further research. mdpi.com

Researchers are also investigating the genetic basis for the variability in oxypurinol concentrations among patients, as this could influence therapeutic outcomes. mdpi.com Despite these efforts, identifying consistent pharmacogenomic determinants for this compound and oxypurinol pharmacokinetics has proven challenging. mdpi.com Future investigations will likely require larger and more diverse patient cohorts to uncover novel genetic markers with smaller effect sizes that contribute to the individualized response to this compound. mdpi.com

Development of Sophisticated Preclinical Models for Complex Biological Systems

To better understand the multifaceted effects of this compound, researchers are developing and utilizing more sophisticated preclinical models that can recapitulate complex biological systems. These advanced models are crucial for investigating the drug's mechanisms of action and for predicting its efficacy and safety in various disease contexts.

Animal models remain instrumental in studying the therapeutic potential of this compound. For instance, a rat model of gout, induced by potassium oxonate and monosodium urate crystals, has been used to evaluate the anti-inflammatory and urate-lowering effects of this compound, both alone and in combination with other agents. mdpi.com Furthermore, specialized mouse models, such as those with high hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity and uricase knockout, have been developed to more accurately reflect human purine metabolism in preclinical studies. escholarship.org The use of animal models has also been pivotal in exploring new applications for this compound, such as in the treatment of Marfan syndrome, where it has been shown to prevent aortic aneurysm progression in mouse models. news-medical.net

In addition to in vivo models, there is a growing emphasis on the development of mathematical and computational models. Whole-body mathematical models of infant metabolism have been created to simulate the effects of this compound on uric acid production, providing a platform to explore drug effects in specific patient populations. researchgate.net Pharmacokinetic/pharmacodynamic (PK/PD) modeling is another powerful tool being used to describe the relationship between drug concentrations of this compound and oxypurinol and their effects on biomarkers like hypoxanthine, xanthine, and uric acid, particularly in vulnerable populations such as neonates with hypoxic-ischemic encephalopathy. nih.gov These models, while based on necessary assumptions and simplifications, offer a quantitative framework for understanding and predicting drug behavior in complex biological systems. researchgate.net

Exploration of this compound's Modulatory Effects in Diverse Metabolic States

Research is expanding to understand how this compound's effects are modulated by and, in turn, modulate diverse metabolic states beyond its primary indication for hyperuricemia. This includes its impact on cellular energy metabolism, its role in different physiological and pathological conditions, and its interaction with other metabolic processes.

Studies have shown that this compound can influence cellular energy balance. For example, in vitro experiments have demonstrated that this compound can lead to a dose-dependent decrease in intracellular ATP and creatine concentrations in intestinal epithelial cells. mdpi.com Conversely, in the context of heart failure, this compound is hypothesized to improve cardiac energy metabolism by reducing oxidative stress and thereby enhancing the efficiency of energy transfer. jacc.org

The influence of this compound is also being investigated in various inflammatory and metabolic disease states. In experimental models of colitis, this compound has been shown to disrupt purine metabolism, leading to an increase in fecal levels of lactate, creatine, xanthine, and hypoxanthine. nih.govmdpi.com This suggests that this compound's impact on the gastrointestinal tract can vary depending on the physiological state, particularly during active inflammation. nih.gov

Furthermore, metabolomics is being utilized as a tool to gain a broader understanding of this compound's metabolic effects. Studies in breast cancer cell lines have used NMR-based metabolomics to profile the changes induced by this compound, both alone and in combination with other drugs. researchgate.net This approach has revealed that this compound can cause significant shifts in the metabolic profile of cancer cells, highlighting its potential to influence cellular metabolism in ways that may be relevant to its therapeutic or off-target effects. researchgate.net These investigations into this compound's role in diverse metabolic states are crucial for a comprehensive understanding of its biological activities.

Q & A

Q. What experimental designs are recommended for assessing Allopurinol’s cytotoxicity in vitro?

Use the MTT assay to quantify cell viability, comparing this compound derivatives against the parent compound. Ensure IC50 values are calculated using dose-response curves and validated statistical software (e.g., Microsoft Excel with regression analysis). Include this compound as a toxicity control (IC50 = 0.46 ± 0.01) to benchmark derivative efficacy. Statistical significance (e.g., p<0.05) should be assessed via ANOVA or t-tests .

Q. How is this compound’s urate-lowering efficacy standardized in preclinical studies?

Employ rodent models of hyperuricemia, measuring serum urate levels before and after this compound administration. Use xanthine oxidase (XO) activity assays in liver homogenates to confirm enzymatic inhibition. Dose-response studies should compare this compound with uricosurics like benzbromarone, using effect sizes (ES) for efficacy quantification (e.g., this compound ES = 1.39 vs. benzbromarone ES = 1.50) .

Q. What biomarkers are used to evaluate this compound’s anti-inflammatory effects?

Measure oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and pro-inflammatory cytokines (IL-1β, TNF-α) in serum or tissue samples. In prostate cancer trials, track PSA velocity and modulation of oxidative stress markers (e.g., 8-OHdG) to assess adjunctive therapeutic potential .

Advanced Research Questions

Q. How can conflicting efficacy data between this compound and benzbromarone be resolved?

Conduct a systematic review with meta-analysis, stratifying studies by renal function (e.g., mild vs. severe insufficiency). Use propensity score-matched cohort analyses to adjust for confounding variables (e.g., comorbidities, concurrent diuretic use). Highlight benzbromarone’s hepatotoxicity risk in long-term studies and its superior efficacy in mild renal impairment .

Q. What methodologies optimize pharmacokinetic modeling of this compound in hepatic impairment studies?

Implement a six-compartment model to simulate this compound and oxipurinol kinetics after intravenous dosing. Use NONLIN software for parameter estimation, focusing on the fractional rate constant for liver perfusion. Simplify blood sampling to six time points over 60 minutes, with preanalytical error limits ≤5% CV. Avoid urine collection to reduce clinical complexity .

Q. How should researchers address contradictory outcomes in this compound’s cardiovascular trials?

Apply Cox proportional hazard models adjusted for confounders (e.g., age, diabetes, ACE inhibitor use). Use carotid-femoral pulse wave velocity (PWV) as a primary endpoint for arterial stiffness. In cohort studies, match this compound users and non-users via propensity scores to mitigate indication bias .

Q. What statistical approaches validate this compound’s dose-dependent effects in chronic kidney disease (CKD)?

Perform sensitivity analyses to address bias from baseline urate levels and renal function. Stratify patients by this compound dose (e.g., <300 mg/day vs. ≥300 mg/day) and use mixed-effects models to account for intra-subject variability. Validate findings with population EVPPI (Expected Value of Partial Perfect Information) to prioritize parameters like dose-escalation efficacy .

Q. How can this compound’s neuroprotective potential in neonatal hypoxic-ischemic encephalopathy (HIE) be rigorously tested?

Design a phase III RCT with therapeutic hypothermia as a co-intervention. Use amplitude-integrated EEG and MRI biomarkers (e.g., lactate/N-acetylaspartate ratios) for early outcome prediction. Power the study to detect ≥20% reduction in mortality or severe disability, with long-term neurodevelopmental follow-up (Bayley Scales at 18–24 months) .

Methodological Guidance

What frameworks are recommended for formulating this compound-related research questions?

Use PICO (Population, Intervention, Comparison, Outcome) for clinical trials (e.g., "In CKD patients [P], does this compound [I] reduce arterial stiffness [O] compared to placebo [C]?"). For preclinical studies, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mechanistic questions on XO inhibition .

Q. How should researchers handle variability in this compound dosing across animal studies?

Standardize doses based on species-specific XO inhibition thresholds (e.g., 5–50 mg/kg in rats). Include dose-ranging pilot studies to identify minimally effective doses. Report solvent details (e.g., DMSO concentration) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。